1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the 1,2,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with piperazine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as ionic liquids or metal catalysts, to facilitate the cyclization and coupling reactions. Additionally, continuous flow reactors may be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups but different biological activity.
1-(4-Methoxyphenyl)piperazine: A piperazine derivative with a single methoxyphenyl group, used in various pharmacological studies.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with a methoxy group in a different position, affecting its chemical properties and applications.
Uniqueness
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine is unique due to the presence of both the 1,2,4-oxadiazole ring and the two methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H26N4O4/c1-27-18-7-5-17(6-8-18)26-12-10-25(11-13-26)15-21-23-22(24-30-21)16-4-9-19(28-2)20(14-16)29-3/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
QZRGGRCWLXEMRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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